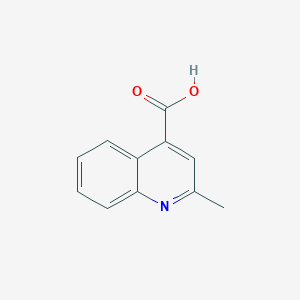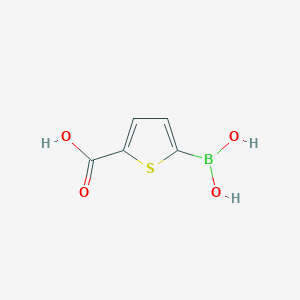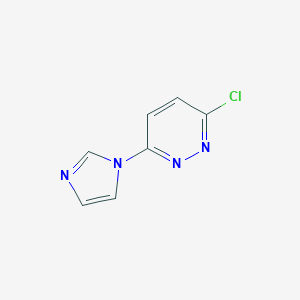
1,1-二甲基-2,3,4,9-四氢-1H-β-咔啉-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a naturally occurring alkaloid found in various plants and fungi. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties . The compound has a molecular formula of C14H16N2O2 and a molecular weight of 244.3 g/mol .
科学研究应用
1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has a wide range of scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves the oxidative dehydrogenation of 1-aryl (hetaryl)-1,2,3,4-tetrahydro-9H-beta-carboline-3-carboxylic acids derivatives using dimethyl sulfoxide. This reaction leads to the formation of 1-aryl (hetaryl)-9H-beta-carbolines.
Industrial Production Methods
化学反应分析
Types of Reactions
1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-aryl (hetaryl)-9H-beta-carbolines.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Dimethyl sulfoxide is commonly used as an oxidizing agent.
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
作用机制
The mechanism of action of 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s anti-inflammatory and antioxidant properties are attributed to its ability to modulate specific signaling pathways and reduce oxidative stress . Its anti-cancer effects are believed to result from its ability to induce apoptosis and inhibit cell proliferation .
相似化合物的比较
Similar Compounds
- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
- 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid derivatives
Uniqueness
1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse range of applications in scientific research make it a valuable compound for further study .
属性
IUPAC Name |
1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)12-9(7-11(16-14)13(17)18)8-5-3-4-6-10(8)15-12/h3-6,11,15-16H,7H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGHZIOJFVTEPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10316043 |
Source


|
| Record name | 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10316043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73198-03-5 |
Source


|
| Record name | 73198-03-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10316043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)


